molecular formula C9H9NO3 B13407326 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime

1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime

Cat. No.: B13407326
M. Wt: 179.17 g/mol
InChI Key: PSKCSDOXABZRQX-POHAHGRESA-N
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Description

1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine and an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime typically involves the reaction of 3-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the hydroxyl group can participate in redox reactions, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxyphenyl)-1,2-propanedione 2-Oxime is unique due to its specific structural features, including the presence of both hydroxyl and oxime groups.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1-(3-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,11,13H,1H3/b10-6-

InChI Key

PSKCSDOXABZRQX-POHAHGRESA-N

Isomeric SMILES

C/C(=N/O)/C(=O)C1=CC(=CC=C1)O

Canonical SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)O

Origin of Product

United States

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